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GPR35 Modulator 2: A Technical Guide to its Discovery, Synthesis, and Characterization

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Compound of Interest		
Compound Name:	Gpr35 modulator 2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **Gpr35 modulator 2**, a novel compound with significant potential in G protein-coupled receptor (GPCR) research. This document details the scientific background of GPR35, the synthetic route to **Gpr35 modulator 2**, its biological activity, and the experimental protocols used for its characterization.

Introduction to GPR35

G protein-coupled receptor 35 (GPR35) is an orphan GPCR predominantly expressed in immune cells and the gastrointestinal tract.[1][2] Its endogenous ligand is yet to be definitively identified, though several molecules, including kynurenic acid, have been shown to activate it.
[1] GPR35 is implicated in a variety of physiological and pathological processes, including inflammation, pain, and metabolic disorders, making it an attractive target for drug discovery.[3] [4][5]

GPR35 signals through multiple downstream pathways upon activation. It can couple to $G\alpha i/o$ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] Additionally, it can activate the $G\alpha 13$ pathway, which influences cell morphology and motility through the RhoA signaling cascade.[6] Furthermore, GPR35 activation can trigger the recruitment of β -arrestin, a key protein in receptor desensitization and G protein-independent signaling.[2][6]



Discovery and Synthesis of Gpr35 Modulator 2

Gpr35 modulator 2, also identified as compound 52 in patent literature, emerged from screening campaigns aimed at identifying novel modulators of GPR35.[7] Its chemical structure is characterized by a biphenyl carboxamide core.

Chemical Information:

Compound Name: Gpr35 modulator 2 (compound 52)

CAS Number: 3049339-96-7

Molecular Formula: C28H23FN2O4

Molecular Weight: 470.49 g/mol

While the specific, detailed synthesis protocol for **Gpr35 modulator 2** is proprietary and contained within patent literature (WO2024147009A1), a general synthetic approach for related biphenyl carboxamide derivatives can be outlined. The synthesis typically involves a key amide bond formation step between a substituted biphenyl amine and a substituted benzoic acid, often facilitated by a coupling agent. The synthesis of the substituted biphenyl precursors themselves can be achieved through various cross-coupling reactions, such as the Suzuki coupling.

Biological Activity of Gpr35 Modulator 2

The biological activity of **Gpr35 modulator 2** has been characterized using a variety of in vitro functional assays. The following tables summarize the available quantitative data.

Assay Type	Cell Line	Parameter	Value (nM)
β-Arrestin Recruitment	CHO-K1	EC50	26
Intracellular Ca ²⁺ Release	CHO-K1	EC50	3.2

Table 1: In Vitro Potency of **Gpr35 Modulator 2**[8]



Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize **Gpr35** modulator 2.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GPR35, a hallmark of GPCR activation and subsequent desensitization.[9]

Materials:

- CHO-K1 cells stably co-expressing GPR35 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin CHO-K1 GPR35 cells).
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- Assay buffer.
- Gpr35 modulator 2.
- · Chemiluminescent substrate.
- White, opaque 96-well or 384-well microplates.
- Luminometer.

Procedure:

- Cell Plating: Seed the engineered CHO-K1 cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of **Gpr35 modulator 2** in assay buffer.
- Compound Addition: Add the diluted compound to the cell plates and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
- Signal Detection: Add the chemiluminescent substrate to each well and incubate at room temperature in the dark for 60 minutes.



- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following GPR35 activation. Since GPR35 does not natively couple to Gq, this assay typically utilizes a chimeric G protein to link the receptor to the phospholipase C pathway.[10][11]

Materials:

- HEK293 or CHO cells co-expressing GPR35 and a chimeric Gα protein (e.g., Gαqi5).
- Cell culture medium.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Gpr35 modulator 2.
- Black-walled, clear-bottom 96-well or 384-well microplates.
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

- Cell Plating: Seed the cells into the microplates and incubate overnight.
- Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C.
- Compound Preparation: Prepare serial dilutions of Gpr35 modulator 2 in assay buffer.
- Signal Detection: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will add the compound to the cells and immediately begin measuring the fluorescence signal over time.



• Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the peak fluorescence response for each compound concentration and plot against concentration to calculate the EC₅₀.

GTPyS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.[12][13][14]

Materials:

- Cell membranes prepared from cells overexpressing GPR35.
- Assay buffer (containing MgCl₂, NaCl, and GDP).
- [35S]GTPyS.
- Gpr35 modulator 2.
- · Scintillation cocktail.
- · Filter plates.
- Scintillation counter.

Procedure:

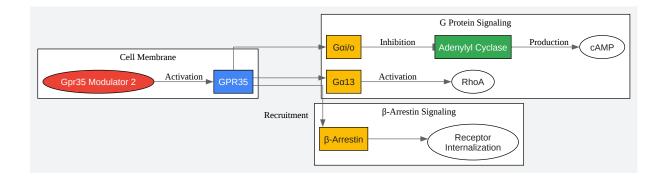
- Reaction Setup: In a microplate, combine the cell membranes, serially diluted Gpr35 modulator 2, and GDP in the assay buffer.
- Initiation: Add [35S]GTPyS to initiate the binding reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Termination: Terminate the reaction by rapid filtration through the filter plates, which traps the membranes.
- Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPyS.



- Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the radioactive signal against the compound concentration to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

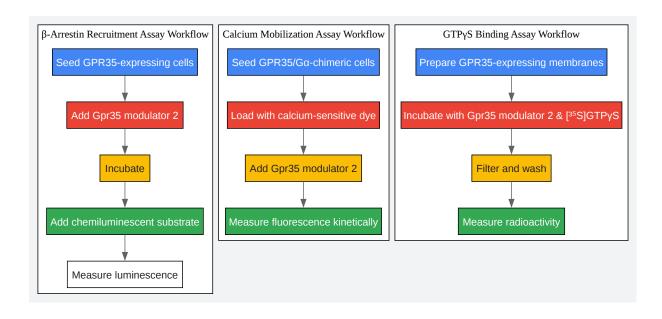
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of GPR35 and the workflows of the described experimental protocols.



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Caption: GPR35 Signaling Pathways.





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Caption: Experimental Assay Workflows.

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